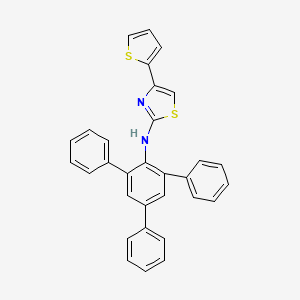

4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H22N2S2/c1-4-11-22(12-5-1)25-19-26(23-13-6-2-7-14-23)30(27(20-25)24-15-8-3-9-16-24)33-31-32-28(21-35-31)29-17-10-18-34-29/h1-21H,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWIIMSVEQRXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC4=NC(=CS4)C5=CC=CS5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Thiophene Ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling to attach the thiophene ring to the thiazole core.

Introduction of the Triphenylphenyl Group: This could be done through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the thiophene ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Structure and Composition

The molecular formula of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine is , with a molecular weight of approximately 380.5 g/mol. The compound features a thiazole ring fused with a thiophene moiety, which contributes to its unique electronic properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine possess anticancer properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

In a specific case study involving thiazole derivatives, compounds were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. The results demonstrated that modifications to the thiazole structure could enhance potency against certain cancer types, suggesting that further exploration of this compound could yield promising therapeutic agents .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has shown that thiazole derivatives exhibit significant antibacterial and antifungal properties. For example, studies have reported that modifications in the thiophene and thiazole rings can lead to increased inhibition of bacterial growth . Such findings indicate potential applications in developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine into polymer matrices could enhance charge transport properties due to its high electron mobility .

Conductive Polymers

Conductive polymers based on thiophene derivatives are being explored for their use in sensors and flexible electronics. The presence of the triphenylphenyl group may improve the mechanical stability and processability of these materials while maintaining conductivity .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study focused on synthesizing various thiazole derivatives revealed that specific substitutions on the thiazole ring significantly impacted their anticancer activity. The synthesized compounds were tested against several cancer cell lines (e.g., MCF-7 breast cancer cells), showing promising results with IC50 values lower than those of existing chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another study, a series of thiophene-based compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited substantial inhibitory effects, suggesting that further structural optimization could lead to potent antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Electronic and Steric Effects

- Thiophene vs. Substitution with nitro groups (e.g., 4-(4-nitrophenyl)thiazol-2-amine in ) reduces electron density, altering binding kinetics .

N-Substituent Bulkiness :

- The 2,4,6-triphenylphenyl group creates significant steric bulk, which may improve target selectivity by excluding off-target interactions. However, it could reduce solubility compared to smaller substituents like methoxy or triazolylmethyl groups .

Biological Activity

4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and associated mechanisms of action.

Chemical Structure

The molecular structure of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine can be represented as follows:

This compound features a thiazole ring linked to a thiophene moiety and a triphenylamine structure, which contributes to its electronic properties and biological activity.

Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine have been shown to inhibit cell proliferation in various cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 0.1 µM to 2.5 µM against different cancer types, including breast and lung cancers .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 0.1 |

| Compound B | NCI-H522 (Lung) | 0.06 |

| Compound C | HT29 (Colon) | 0.1 |

Acetylcholinesterase Inhibition

Compounds containing thiazole and thiophene rings have been evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The synthesized thiazole derivatives showed promising AChE inhibition with IC50 values comparable to known inhibitors .

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Acetylcholinesterase Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Antioxidant Activity : Thiazole derivatives have shown potential in scavenging free radicals and protecting cells from oxidative stress .

Study on Anticancer Activity

In a recent study focusing on the anticancer effects of thiazole derivatives, researchers synthesized a series of compounds based on the thiazole scaffold. One derivative exhibited significant cytotoxicity against several cancer cell lines with an IC50 value of 0.06 µM against NCI-H522 lung cancer cells .

Study on Neuroprotective Effects

Another research effort investigated the neuroprotective properties of thiophene-containing compounds. The study highlighted that these compounds could effectively inhibit AChE activity and protect neuronal cells from apoptosis induced by oxidative stress .

Q & A

Q. How can the crystal structure of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine be determined using SHELX software?

Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (SHELXS for structure solution and SHELXL for refinement). Key steps include:

- Data collection with MoKα radiation (λ = 0.71073 Å) at 296 K.

- Unit cell parameter determination (e.g., monoclinic system with Å, Å, Å, β = 118.736°) .

- Hydrogen bonding analysis (e.g., N–H⋯N interactions forming loops) using PLATON .

- Validation with tools like CheckCIF to address data quality issues .

Table 1: Example Unit Cell Parameters for Related Thiazol-2-amine Derivatives

| Compound | Space Group | (Å) | (Å) | (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine | 14.2766 | 7.0676 | 13.8598 | 118.736 |

Q. What synthetic routes are effective for preparing thiazol-2-amine derivatives?

Methodological Answer: A common approach involves:

- Reacting substituted carboxylic acids (e.g., 4-phenylbutyric acid) with thiosemicarbazides in POCl₃ under reflux (90°C, 3 hours) .

- Adjusting pH to 8–9 with ammonia to precipitate the product.

- Purification via recrystallization (e.g., DMSO/water mixtures) .

- Confirming purity via melting point analysis, NMR, and elemental analysis.

Note: Substituents on the phenyl ring (e.g., 2,4,6-triphenyl groups) may require modified stoichiometry or reaction times to optimize yield .

Advanced Research Questions

Q. How can data contradictions in hydrogen bonding networks be resolved during crystallographic analysis?

Methodological Answer: Contradictions may arise from disorder or thermal motion. Mitigation strategies include:

- Graph-set analysis to classify hydrogen bond motifs (e.g., loops in dimeric structures) .

- Dynamic refinement using anisotropic displacement parameters for non-H atoms.

- Validation tools like ADDSYM (in PLATON) to detect missed symmetry operations .

- Comparative analysis with analogous structures (e.g., N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) to identify conserved interactions .

Q. What strategies improve the synthetic yield of 4-thiophen-2-yl-N-(2,4,6-triphenylphenyl)-1,3-thiazol-2-amine?

Methodological Answer:

- Pre-functionalization of reactants: Pre-synthesize 2,4,6-triphenylaniline to reduce steric hindrance during coupling.

- Catalytic optimization: Use Pd-based catalysts for Suzuki-Miyaura coupling of thiophene and triphenylphenyl groups .

- Solvent screening: Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- In-situ monitoring: TLC or HPLC-MS to track reaction progress and minimize side products.

Table 2: Yield Optimization Parameters

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 90–100°C | Maximizes reactivity without decomposition |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Balances cost and efficiency |

| Reaction Time | 6–8 hours | Ensures completion |

Q. How can structure-activity relationships (SAR) guide the design of bioactive thiazol-2-amine derivatives?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance bioactivity by modulating electron density .

- Hydrogen bond donors (e.g., NH in thiazole) improve target binding, as seen in CDK4/6 inhibitors .

- Steric effects: Bulky substituents (e.g., 2,4,6-triphenyl) may reduce solubility but increase target specificity.

- In-silico modeling: Docking studies with proteins (e.g., cyclin D) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.